
1-(3-nitrophenyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, more commonly known as 3-NPPD, is a versatile compound used in a variety of scientific research applications. It is a synthetic organic compound that has a wide range of uses, from drug development to biochemical and physiological research. 3-NPPD has been used in the synthesis of various organic compounds and as a reagent in organic synthesis. It is also used in the development of new drugs and in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been investigated for their effectiveness as corrosion inhibitors. These derivatives show good inhibitory action against carbon steel corrosion in hydrochloric acid medium. Their efficiency increases with concentration, and they are primarily chemisorbed on the steel surface (Zarrouk et al., 2015).
Glycolic Acid Oxidase Inhibition
Compounds with structures related to 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione have been studied as inhibitors of glycolic acid oxidase (GAO). Those with large lipophilic 4-substituents are generally potent, competitive inhibitors of this enzyme. This property is significant for therapeutic applications, especially in managing conditions like ethylene glycol poisoning (Rooney et al., 1983).
Luminescent Polymers
Derivatives of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione have been used in the synthesis of luminescent polymers. These polymers show strong fluorescence and are soluble in common organic solvents, making them suitable for various optical and electronic applications (Zhang & Tieke, 2008).
Synthesis of Organic Compounds
This compound has also been a focus in the synthesis of various organic compounds, such as thin films with structural ordering similar to single crystals and liquid crystalline materials. These materials have potential applications in photophysics and electronic devices (Gendron et al., 2014).
Inhibitory Activities in Biochemistry
1H-pyrrole-2,5-dione derivatives, including those structurally related to 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, have been synthesized and evaluated for their inhibitory activities in biochemical processes. For instance, they have shown significant inhibition of PGE(2) production, which is important in the context of inflammation and related diseases (Moon et al., 2010).
Propiedades
IUPAC Name |
1-(3-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJENYVWFVWQVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284904 | |
| Record name | 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
7300-93-8 | |
| Record name | 7300-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7300-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione affect Kalirin and downstream signaling in smooth muscle cells?
A1: 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione functions as an inhibitor of Kalirin's Rho-guanine nucleotide exchange factor (RhoGEF) activity. [] Specifically, this compound selectively targets the RhoGEF domain responsible for activating Rac1, a small GTPase protein. By inhibiting Kalirin's RhoGEF activity, 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione reduces the levels of active, GTP-bound Rac1 in smooth muscle cells. This, in turn, disrupts downstream signaling pathways regulated by Rac1, including those involved in cell migration and proliferation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





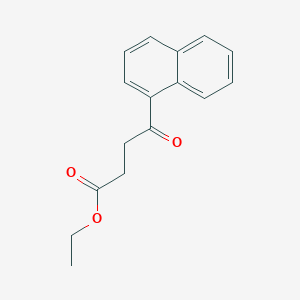

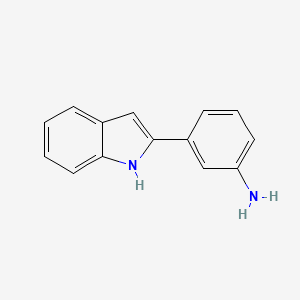
![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)

![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)
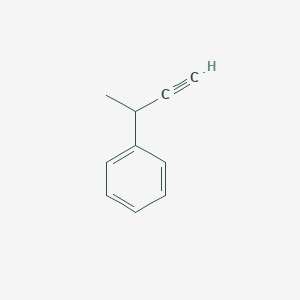
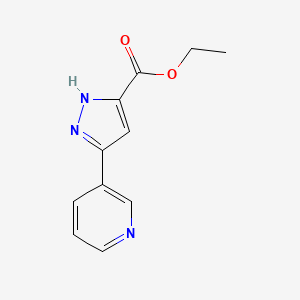
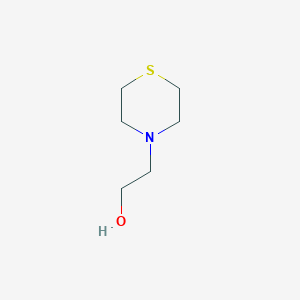
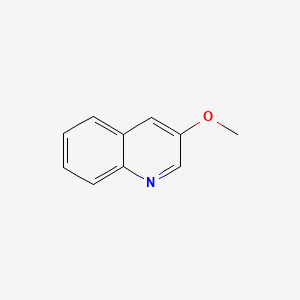
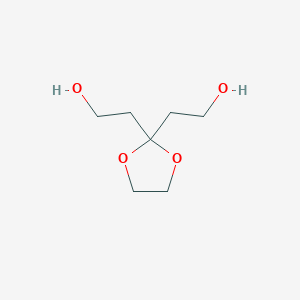
![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)